MS417

説明

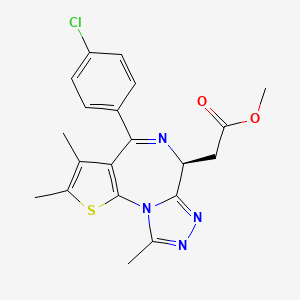

Structure

3D Structure

特性

IUPAC Name |

methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRCIHACOIMRKY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS417 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which MS417, a potent small-molecule inhibitor, exerts its anti-cancer effects. The information presented herein is synthesized from preclinical research and is intended to inform further investigation and drug development efforts in oncology.

Core Mechanism of Action: Inhibition of BRD4

This compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and inflammation.[3]

The primary mechanism of action of this compound involves its competitive binding to the acetyl-lysine binding pockets (bromodomains) of BRD4.[2] This prevents BRD4 from docking onto chromatin and associating with key transcription factors, leading to the transcriptional repression of critical oncogenes and pro-survival genes.

Caption: Core mechanism of this compound action.

Modulation of Key Cancer-Related Signaling Pathways

By inhibiting BRD4, this compound disrupts several signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the NF-κB Pathway

This compound was initially designed to block the binding of BRD4 to acetylated NF-κB, a key transcription factor that promotes inflammation and cell survival.[1] By preventing this interaction, this compound effectively attenuates the transcriptional activation of pro-inflammatory genes induced by stimuli like TNFα.[2] This disruption of the NF-κB signaling axis contributes to the anti-cancer and anti-inflammatory properties of this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Suppression of Epithelial-to-Mesenchymal Transition (EMT) and Metastasis

This compound has been shown to limit the metastatic potential of cancer cells by inhibiting EMT, a process where epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize.[1][4] This is achieved, in part, by disrupting the interaction between BRD4 and the transcription factor Twist.[5][6] Inhibition of the BRD4-Twist axis leads to the suppression of mesenchymal markers like vimentin and the upregulation of epithelial markers such as E-cadherin, thereby reversing the EMT phenotype.[7]

Caption: this compound suppresses EMT by inhibiting the BRD4-Twist axis.

Downregulation of c-Myc and Inhibition of the PI3K/Akt Pathway

A hallmark of BET inhibitor activity is the potent downregulation of the MYC oncogene.[8] this compound treatment has been shown to reduce both Myc mRNA and protein levels.[9] Furthermore, this compound can inhibit the PI3K/Akt pathway by reducing BRD4 binding to the Insulin-Like Growth Factor 1 Receptor (IGF1R), consequently decreasing its mRNA expression and hindering downstream signaling.[10] The combination of this compound with PI3K inhibitors has demonstrated synergistic effects in overcoming therapy resistance.[9][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Binding Affinity of this compound

| Target | Assay | IC50 | Kd | Reference |

| BRD4-BD1 | Biochemical | 30 nM | 36.1 nM | [2] |

| BRD4-BD2 | Biochemical | 46 nM | 25.4 nM | [2] |

| CBP BRD | Biochemical | 32.7 µM | - | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |

| Colorectal Cancer | HT29, SW620 | - | This compound (20 mg/kg) | Significant suppression of tumor growth. | [1][4] |

| Melanoma | A375 | NOG Mice | This compound (50 mg/kg, i.p. daily) | 5-fold reduction in tumor growth and weight; reduced lung metastases. | [12] |

| Breast Cancer (TNBC) | HCC1806 | Nude Mice | This compound (40 mg/kg, i.p.) + Doxorubicin | Profound inhibition of tumor growth compared to single agents. | [13] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay like the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT29, SW620) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a cell proliferation assay.

Transwell Migration and Invasion Assay

This protocol is used to evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.

Methodology:

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cancer cells (e.g., HT29, SW620) in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Treatment: Add this compound or a vehicle control to both the upper and lower chambers.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with crystal violet.

-

Data Acquisition: Count the number of stained cells in several random fields under a microscope.

-

Analysis: Compare the number of migrated/invaded cells in the this compound-treated group to the control group.

Caption: Workflow for a transwell migration/invasion assay.

In Vivo Xenograft Study

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A375 melanoma cells) into the flanks of immunocompromised mice (e.g., NOG mice).[12]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound).

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg daily) or the vehicle via a specified route (e.g., intraperitoneal injection).[12]

-

Monitoring: Monitor tumor volume (using calipers) and the body weight of the mice regularly throughout the experiment.

-

Endpoint: At the end of the study (e.g., after 3 weeks), euthanize the mice and resect the tumors.

-

Analysis: Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., immunohistochemistry, western blotting).

Caption: Workflow for an in vivo xenograft study.

References

- 1. BRD4 Inhibitor Inhibits Colorectal Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment [jcancer.org]

- 6. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. icahn.mssm.edu [icahn.mssm.edu]

- 10. Cannabinoids Transmogrify Cancer Metabolic Phenotype via Epigenetic Reprogramming and a Novel CBD Biased G Protein-Coupled Receptor Signaling Platform [mdpi.com]

- 11. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. apps.dtic.mil [apps.dtic.mil]

MS417: A Technical Guide to a Selective BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MS417, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document details its binding profile, its effects on key signaling pathways, and provides detailed protocols for its characterization.

Introduction to this compound and BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene loci. Dysregulation of BRD4 activity has been implicated in the pathogenesis of various diseases, including cancer and inflammation, making it a prime target for therapeutic intervention.

This compound is a potent and selective small molecule inhibitor of BRD4. It competitively binds to the acetyl-lysine binding pockets of the two tandem bromodomains of BRD4, BD1 and BD2, effectively displacing it from chromatin and disrupting its function as a transcriptional coactivator.

Quantitative Data for BRD4 Inhibitors

A critical aspect of characterizing a BRD4 inhibitor is to determine its potency and selectivity. The following tables summarize the binding affinity of this compound for BRD4 and provide a representative selectivity profile of a well-characterized BRD4 inhibitor, JQ1, against a broader panel of human bromodomains.

Table 1: this compound Binding Affinity

| Target | Assay | IC50 (nM) | Kd (nM) |

| BRD4-BD1 | TR-FRET | 30[1] | 36.1[1] |

| BRD4-BD2 | TR-FRET | 46[1] | 25.4[1] |

| CBP | TR-FRET | 32,700[1] | - |

Table 2: Representative Selectivity Profile of a BRD4 Inhibitor (JQ1)

As a comprehensive selectivity panel for this compound is not publicly available, the data for the well-characterized BRD4 inhibitor JQ1 is presented as a representative example.

| Bromodomain Family | Target | ΔTm (°C) by DSF |

| BET | BRD4(1) | 10.1 [1] |

| BET | BRD4(2) | 7.9 [1] |

| BET | BRD2(1) | 7.2 [1] |

| BET | BRD2(2) | 8.5 [1] |

| BET | BRD3(1) | 8.7 [1] |

| BET | BRD3(2) | 8.8 [1] |

| BET | BRDT(1) | 4.2 [1] |

| BET | BRDT(2) | 6.6 [1] |

| Non-BET | CREBBP | No significant shift[1] |

| Non-BET | EP300 | No significant shift |

| Non-BET | BAZ2B | No significant shift[1] |

| Non-BET | BRD1 | No significant shift[1] |

| Non-BET | BRD9 | No significant shift[1] |

| Non-BET | BRPF1 | No significant shift[1] |

| Non-BET | TAF1(2) | No significant shift |

Table 3: Representative Cellular Activity of a BRD4 Inhibitor (JQ1) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.02 |

| A375 | Melanoma | 0.25 |

| HeLa | Cervical Cancer | 0.50 |

| MCF7 | Breast Cancer | 1.50 |

| MDA-MB-231 | Breast Cancer | 2.00 |

Signaling Pathways Modulated by this compound

BRD4 is a key regulator of the transcription of several important oncogenes and inflammatory genes, including c-Myc and targets of the NF-κB signaling pathway. By inhibiting BRD4, this compound can effectively suppress the expression of these genes.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound as a selective BRD4 inhibitor. These protocols are based on established methodologies for BRD4 inhibitors and can be adapted for specific experimental needs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding

This assay measures the ability of this compound to displace a fluorescently labeled ligand from the bromodomain of BRD4.

Materials:

-

Recombinant human BRD4(BD1) or BRD4(BD2) protein

-

Biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, and K16)

-

Europium-labeled streptavidin (donor fluorophore)

-

APC-labeled anti-histone antibody (acceptor fluorophore)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add BRD4 protein, biotinylated histone peptide, and this compound or vehicle control.

-

Incubate for 15 minutes at room temperature.

-

Add a pre-mixed solution of Europium-streptavidin and APC-anti-histone antibody.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the concentration of this compound to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes upon binding of this compound to BRD4, providing a complete thermodynamic profile of the interaction.

Materials:

-

Recombinant human BRD4(BD1) or BRD4(BD2) protein, dialyzed against the assay buffer

-

This compound, dissolved in the final dialysis buffer

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Thoroughly degas both the protein solution and the this compound solution.

-

Load the BRD4 protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

Integrate the heat change for each injection and plot the molar ratio of this compound to BRD4 against the heat change.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Co-Immunoprecipitation (Co-IP) to Assess BRD4 Protein Interactions

This technique is used to determine if this compound can disrupt the interaction of BRD4 with its binding partners, such as transcription factors or other chromatin-associated proteins.

Materials:

-

Cells expressing the proteins of interest

-

This compound

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors)

-

Antibody against BRD4

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-BRD4 antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by Western blotting using antibodies against the expected interacting proteins.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that this compound binds to BRD4 within the complex environment of a living cell.

Materials:

-

Intact cells

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

Western blot or ELISA reagents

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble BRD4 in the supernatant by Western blot or ELISA.

-

Plot the amount of soluble BRD4 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Experimental and Logical Workflow

The characterization of a selective BRD4 inhibitor like this compound typically follows a structured workflow, from initial biochemical validation to cellular and functional assays.

Conclusion

This compound is a valuable tool for studying the biological functions of BRD4. Its selectivity for BRD4 over other bromodomain-containing proteins makes it a suitable chemical probe for dissecting the role of BRD4 in various cellular processes. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of targeting BRD4 with selective inhibitors like this compound.

References

In-Depth Technical Guide to the Biological Activity of MS417

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Mechanism of Action

MS417, also known as GTPL7512, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4). Structurally, this compound is a thienotriazolodiazepine. Its mechanism of action lies in its ability to competitively bind to the acetyl-lysine binding pockets of the tandem bromodomains (BD1 and BD2) of BRD4. This inhibition prevents BRD4 from interacting with acetylated histones and transcription factors, thereby disrupting the formation of transcriptional machinery at super-enhancers and promoters of key oncogenes. The primary downstream effect of this inhibition is the suppression of the transcription of critical genes involved in cell proliferation and survival, most notably the proto-oncogene c-myc.

Quantitative Data Summary

The biological activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data for this compound.

| Target | Assay Type | Value | Unit |

| BRD4-BD1 | IC50 | 30 | nM |

| BRD4-BD2 | IC50 | 46 | nM |

| BRD4-BD1 | Kd | 36.1 | nM |

| BRD4-BD2 | Kd | 25.4 | nM |

| CBP-BRD | IC50 | 32.7 | µM |

Table 1: Biochemical Activity of this compound Against Bromodomain Targets.

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; CBP: CREB-binding protein.

Signaling Pathway

The primary signaling pathway affected by this compound is the BRD4-mediated transcriptional regulation of oncogenes. By inhibiting BRD4, this compound disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters, leading to a downstream cascade of events that culminate in reduced cell proliferation and induction of apoptosis.

Caption: BRD4 Inhibition Signaling Pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize BRD4 inhibitors like this compound.

BRD4 Bromodomain Binding Assay (AlphaScreen)

This assay is a bead-based, no-wash method to measure the binding of this compound to BRD4 bromodomains.

Materials:

-

Recombinant His-tagged BRD4-BD1 or BRD4-BD2 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound compound (serially diluted)

-

384-well microplate

Procedure:

-

Compound Plating: Add 50 nL of serially diluted this compound in DMSO to the wells of a 384-well plate.

-

Protein-Peptide Incubation: Add 5 µL of a solution containing the His-tagged BRD4 bromodomain and the biotinylated histone H4 peptide to each well. Incubate for 15 minutes at room temperature.

-

Bead Addition: Add 5 µL of a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a c-myc dependent line)

-

Cell culture medium and supplements

-

This compound compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear bottom, white-walled microplate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Signal Detection: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. The data is normalized to vehicle-treated controls, and IC50 values are determined by plotting cell viability against the log of the compound concentration.

Mandatory Visualizations

Experimental Workflow for BRD4 Inhibitor Screening

Caption: Workflow for BRD4 Inhibitor Screening.

Unveiling MS417: A Technical Guide to a Selective BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS417 has emerged as a significant chemical probe in the study of epigenetic regulation, demonstrating selective inhibition of the bromodomain and extraterminal (BET) family protein BRD4. This document provides an in-depth technical overview of this compound, detailing its discovery, a comprehensive guide to its chemical synthesis, and a summary of its biological activity. It is intended to serve as a core resource for researchers in oncology, inflammation, and other fields where BET protein function is a critical area of investigation. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of its mechanism and application.

Discovery and Background

This compound belongs to the thienotriazolodiazepine class of compounds that have been identified as potent inhibitors of BET family bromodomains. The foundational discovery of this chemical scaffold as a BET inhibitor was disclosed in a patent by Mitsubishi Tanabe Pharma Corporation. These compounds, including the well-known inhibitor JQ1, function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes. This compound is a monovalent BET inhibitor that exhibits high affinity for the tandem bromodomains (BD1 and BD2) of BRD4, a key regulator of oncogenes such as MYC. Its development has provided the scientific community with a valuable tool to probe the therapeutic potential of BRD4 inhibition in various disease models, particularly in cancer.

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of the BRD4 bromodomains. Its inhibitory activity has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay | IC50 (nM) | Kd (nM) |

| BRD4-BD1 | 30 | 36.1 | |

| BRD4-BD2 | 46 | 25.4 | |

| CBP-BRD | 32,700 | - |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration (µM) |

| HEK293T | NF-κB Transcription Assay | Almost complete suppression of TNFα-induced activation | 1 |

| HIV-infected RTECs | p65 Acetylation Assay | Reduction of NF-κB p65 acetylation | - |

| HIV-infected primary renal tubular epithelial cells | Gene Transcription Modulation | Suppression of NF-κB-targeted cytokines and chemokines | 1 |

Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of BRD4, which in turn modulates the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of this compound in the inhibition of the NF-κB signaling pathway.

Chemical Synthesis

The chemical synthesis of this compound and related thienotriazolodiazepine analogs is described in the Mitsubishi Tanabe Pharma Corporation patent WO 2009/084693 A1. The following workflow outlines a representative synthetic route.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

General Chemical Synthesis Protocol

The following is a generalized protocol for the synthesis of the thienotriazolodiazepine scaffold, based on the procedures outlined in patent WO 2009/084693 A1.

-

Amidation: A substituted aminothiophenecarboxylate is reacted with a suitable amino acid derivative in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Cyclization: The resulting amide is subjected to intramolecular cyclization to form the thienodiazepine core. This is typically achieved by heating in a high-boiling point solvent such as xylene or toluene, often with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Triazole Formation: The thienodiazepine is reacted with a hydrazine equivalent, followed by cyclization with an orthoester (e.g., triethyl orthoformate) to form the triazole ring.

-

Alkylation: The final step involves the alkylation of the triazole nitrogen or another suitable position on the scaffold with a halo-ester (e.g., methyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield this compound.

Note: Specific reaction conditions, including temperatures, reaction times, and purification methods, should be optimized for each specific analog.

BRD4 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a typical TR-FRET assay to determine the IC50 of this compound for BRD4 bromodomains.

-

Reagents:

-

Recombinant human BRD4-BD1 or BRD4-BD2 protein (tagged with GST or His).

-

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).

-

Europium-labeled anti-GST or anti-His antibody (donor fluorophore).

-

Streptavidin-conjugated APC or d2 (acceptor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Add assay buffer to the wells of a low-volume 384-well plate.

-

Add the test compound (this compound) at various concentrations.

-

Add the BRD4 protein and the biotinylated H4K8ac peptide.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibration.

-

Add the europium-labeled antibody and the streptavidin-conjugated acceptor.

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the effect of this compound on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment and Stimulation:

-

After 24 hours, treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the DMSO-treated, TNFα-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

-

Conclusion

This compound is a valuable research tool for the study of BET bromodomain function and its role in disease. Its selectivity for BRD4 and its well-characterized inhibitory activity make it a suitable probe for elucidating the downstream consequences of BRD4 inhibition. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to support its application in further research and drug development endeavors. The provided protocols and data serve as a foundational resource for scientists working in the field of epigenetics and cancer biology.

An In-depth Technical Guide on the Effect of MS417 on Oncogene Transcription

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, public scientific literature and databases do not contain specific information on a compound designated "MS417." The following guide is a structured template based on established principles of oncogene regulation and cancer therapeutics. It is designed to serve as a framework for presenting data on a novel compound like this compound once such information becomes available. The experimental data and specific pathways described are hypothetical and for illustrative purposes.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, a novel small molecule inhibitor with potential therapeutic applications in oncology. The focus of this document is on the effect of this compound on the transcription of key oncogenes. This guide will detail the experimental findings that elucidate this compound's mechanism of action, present quantitative data from various assays, and provide detailed experimental protocols for the key studies cited.

Introduction

Oncogenic transcription factors are critical drivers of tumor initiation and progression. Their aberrant expression or activity leads to the upregulation of genes involved in cell proliferation, survival, and metastasis. The MYC family of oncoproteins and the p53 tumor suppressor pathway are among the most frequently dysregulated pathways in human cancers.[1][2] Small molecule inhibitors that can modulate the transcriptional output of these pathways are of significant interest in cancer drug development.

This compound is a novel investigational compound designed to target specific nodes in oncogenic signaling pathways that lead to altered gene expression. This document summarizes the current understanding of this compound's effect on the transcription of critical oncogenes.

Mechanism of Action of this compound

This compound is hypothesized to exert its anti-cancer effects by modulating the activity of key signaling pathways that converge on oncogenic transcription factors. The primary proposed mechanism involves the inhibition of a critical upstream kinase, leading to the destabilization of the MYC oncoprotein and the activation of the p53 tumor suppressor pathway.

Effect on the MYC Signaling Pathway

The MYC family of transcription factors are master regulators of cell growth and proliferation and are overexpressed in a wide range of human cancers.[3][4] Preclinical studies suggest that this compound indirectly leads to a dose-dependent decrease in c-MYC protein levels, subsequently reducing the transcription of MYC target genes.

Effect on the p53 Signaling Pathway

The p53 tumor suppressor protein acts as a "guardian of the genome" by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[5][6] In many cancers, the function of wild-type p53 is inhibited by its negative regulator, MDM2.[2] this compound is shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro assays assessing the effect of this compound on oncogene transcription and cellular viability.

Table 1: Effect of this compound on Oncogene mRNA Levels (qRT-PCR)

| Cell Line | Treatment (24h) | c-MYC mRNA (Fold Change) | Cyclin D1 mRNA (Fold Change) |

| MCF-7 | Vehicle | 1.00 | 1.00 |

| This compound (1 µM) | 0.45 ± 0.05 | 0.62 ± 0.07 | |

| This compound (10 µM) | 0.18 ± 0.03 | 0.25 ± 0.04 | |

| HCT116 | Vehicle | 1.00 | 1.00 |

| This compound (1 µM) | 0.51 ± 0.06 | 0.68 ± 0.08 | |

| This compound (10 µM) | 0.22 ± 0.04 | 0.31 ± 0.05 |

Table 2: Effect of this compound on p53 Target Gene mRNA Levels (qRT-PCR)

| Cell Line | Treatment (24h) | p21 (CDKN1A) mRNA (Fold Change) | BAX mRNA (Fold Change) |

| A549 | Vehicle | 1.00 | 1.00 |

| This compound (1 µM) | 2.5 ± 0.3 | 1.8 ± 0.2 | |

| This compound (10 µM) | 5.8 ± 0.6 | 4.2 ± 0.5 | |

| U-2 OS | Vehicle | 1.00 | 1.00 |

| This compound (1 µM) | 2.1 ± 0.2 | 1.6 ± 0.2 | |

| This compound (10 µM) | 4.9 ± 0.5 | 3.7 ± 0.4 |

Table 3: In Vitro Cytotoxicity of this compound (IC50)

| Cell Line | IC50 (µM) after 72h |

| MCF-7 | 2.5 |

| HCT116 | 3.1 |

| A549 | 1.8 |

| U-2 OS | 2.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

MCF-7, HCT116, A549, and U-2 OS cell lines were obtained from ATCC. Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was isolated from treated and untreated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).

-

qPCR: Real-time PCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SYBR Green Master Mix (Applied Biosystems). The relative expression of target genes was normalized to the housekeeping gene GAPDH. The 2^-ΔΔCt method was used to calculate fold changes in gene expression.

Cell Viability Assay

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells were treated with a serial dilution of this compound or vehicle control.

-

After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.

-

Luminescence was measured on a plate reader, and IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Discussion and Future Directions

The preclinical data presented in this guide suggest that this compound effectively downregulates the transcription of key oncogenes such as c-MYC and its downstream targets, while simultaneously activating the p53 tumor suppressor pathway. This dual mechanism of action translates to potent anti-proliferative effects in various cancer cell lines.

Future studies will focus on:

-

In vivo efficacy studies in xenograft and patient-derived xenograft (PDX) models.

-

Pharmacokinetic and pharmacodynamic profiling of this compound.

-

Identification of predictive biomarkers for this compound response.

The continued investigation of this compound holds promise for the development of a novel targeted therapy for a range of malignancies.

References

The Role of MS417 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS417 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4. By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound effectively displaces it from chromatin, leading to significant alterations in gene expression. This guide provides an in-depth analysis of the role of this compound in chromatin remodeling, detailing its mechanism of action, its impact on signaling pathways, and the experimental protocols used to elucidate its function.

Introduction: BRD4 and Its Role in Chromatin Remodeling

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are crucial epigenetic "readers" that play a pivotal role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, a key modification associated with active chromatin states. This interaction serves as a scaffold to recruit the transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes, thereby driving their expression. BRD4 is particularly enriched at super-enhancers, which are clusters of enhancers that drive the expression of genes essential for cell identity and proliferation.

The primary function of BRD4 in chromatin remodeling is to facilitate transcriptional activation. It achieves this by:

-

Recruiting the Positive Transcription Elongation Factor b (P-TEFb): BRD4 recruits P-TEFb to promoter-proximal regions, which in turn phosphorylates RNA Polymerase II, releasing it from a paused state and promoting transcriptional elongation.

-

Maintaining an Open Chromatin State: By binding to acetylated histones, BRD4 helps to maintain a chromatin environment that is accessible to transcription factors and the transcriptional machinery.

Given its critical role in gene regulation, particularly of oncogenes like MYC, BRD4 has emerged as a significant therapeutic target in various cancers.

This compound: A Potent BRD4 Inhibitor

This compound, also known as GTPL7512, is a thienodiazepine-based small molecule that acts as a potent inhibitor of BRD4. It competitively binds to the two tandem bromodomains of BRD4, BD1 and BD2, thereby preventing their interaction with acetylated histones. This displacement of BRD4 from chromatin leads to the downregulation of its target genes.

Mechanism of Action

The mechanism of action of this compound is centered on its ability to mimic the acetylated lysine residues that BRD4's bromodomains naturally recognize. By occupying these binding pockets, this compound effectively evicts BRD4 from its chromatin binding sites. This leads to a cascade of downstream effects, including:

-

Reduced recruitment of the transcriptional machinery.

-

Decreased expression of BRD4-dependent genes, including key oncogenes.

-

Induction of cell cycle arrest and apoptosis in cancer cells.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity.

| Parameter | BRD4-BD1 | BRD4-BD2 | CBP-BD | Reference |

| IC50 | 30 nM | 46 nM | 32.7 µM | [1] |

| Kd | 36.1 nM | 25.4 nM | Not Reported | [1] |

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| Colorectal Cancer (HT29, SW620) | MTT Assay | Cell Viability (72h) | 1-30 µM | Dose-dependent decrease | [2] |

| Colorectal Cancer (HT29, SW620) | Colony Formation | Proliferation | 1 µM | Significant reduction | [2] |

| Colorectal Cancer (HT29, SW620) | Transwell Assay | Migration & Invasion | 1 µM | Significant inhibition | [2] |

Signaling Pathways Modulated by this compound

By inhibiting BRD4, this compound impacts several critical signaling pathways involved in cell growth, proliferation, and inflammation.

MYC Pathway

BRD4 is a key regulator of the MYC oncogene. The inhibition of BRD4 by this compound leads to the downregulation of MYC expression, resulting in decreased proliferation and increased apoptosis in cancer cells.

NF-κB Pathway

BRD4 is also involved in the transcriptional activation of genes regulated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key player in inflammation and cancer. This compound can suppress the expression of NF-κB target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound and its target, BRD4.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of BRD4 and assess how this compound treatment affects its localization.

Protocol:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with either DMSO (vehicle control) or this compound at the desired concentration and time point.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-BRD4 antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the peak profiles between DMSO and this compound-treated samples to identify differential binding.

References

MS417: A Technical Guide to Bromodomain Binding Affinity and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of MS417, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details the quantitative binding data, experimental methodologies, and the molecular mechanism of action of this compound, offering valuable insights for researchers in epigenetics and drug discovery.

Quantitative Binding Affinity of this compound

This compound has been characterized as a selective inhibitor of BET bromodomains, demonstrating high affinity for the two bromodomains of BRD4, BD1 and BD2. The binding affinity has been quantified using various biophysical and biochemical assays, with the key data summarized in the table below.

| Target Bromodomain | Assay Type | Affinity Metric | Value (nM) | Reference |

| BRD4-BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 36.1 | [1][2][3] |

| BRD4-BD2 | Isothermal Titration Calorimetry (ITC) | Kd | 25.4 | [1][2][3] |

| BRD4-BD1 | Fluorescence Anisotropy | IC50 | 30 | [1][2][3] |

| BRD4-BD2 | Fluorescence Anisotropy | IC50 | 46 | [1][2][3] |

| BRD2 (tandem BD1-BD2) | Fluorescence Anisotropy | Ki | comparable to BRD4 | [4] |

| BRD3 (tandem BD1-BD2) | Fluorescence Anisotropy | Ki | comparable to BRD4 | [4] |

| CBP | Not Specified | IC50 | 32,700 | [1][2][3] |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%. Ki (inhibition constant) is another measure of inhibitor potency. The significantly higher IC50 value for the CREB-binding protein (CBP) bromodomain highlights the selectivity of this compound for the BET family.[1][2][3]

Experimental Protocols

The determination of this compound's binding affinity relies on robust and sensitive biophysical techniques. Below are detailed methodologies for the key experiments cited.

Fluorescence Anisotropy (FA) Competition Assay

This assay measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a protein. A competitive inhibitor like this compound will displace the probe, leading to a decrease in fluorescence anisotropy.

Principle: A fluorescently labeled ligand (probe) binds to the bromodomain, resulting in a high fluorescence anisotropy value due to the slower tumbling of the larger complex. In the presence of a competitive inhibitor (this compound), the probe is displaced, leading to a decrease in anisotropy as the free probe tumbles more rapidly.

Methodology:

-

Reagents and Buffers:

-

Purified recombinant bromodomain protein (e.g., BRD4-BD1, BRD4-BD2).

-

Fluorescently labeled probe with known affinity for the target bromodomain.

-

This compound stock solution (typically in DMSO).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

-

-

Procedure:

-

A constant concentration of the bromodomain protein and the fluorescent probe are pre-incubated in the assay buffer in a microplate.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated at room temperature to reach binding equilibrium.

-

Fluorescence anisotropy is measured using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: The binding of this compound to a bromodomain is an enthalpically driven process. ITC measures the small heat changes that occur as the inhibitor is titrated into a solution containing the bromodomain, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Purified, concentrated bromodomain protein is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

-

Both the protein and the inhibitor must be in the exact same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small, precise injections of this compound are made into the protein solution while the temperature is held constant.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of this compound to the bromodomain.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.

-

Mechanism of Action and Signaling Pathway

This compound, as a BET inhibitor, functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the displacement of BET proteins from chromatin and subsequent transcriptional repression of target genes.

One of the key pathways affected by BET inhibition is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. BRD4 has been shown to be a crucial coactivator for NF-κB, and by displacing BRD4, this compound can suppress the transcription of NF-κB target genes, which are often involved in inflammation and cell proliferation.

Below are diagrams illustrating the general mechanism of BET inhibition by this compound and a simplified experimental workflow for a fluorescence anisotropy competition assay.

Caption: Mechanism of BET Inhibition by this compound.

Caption: Fluorescence Anisotropy Competition Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET inhibitor - Wikipedia [en.wikipedia.org]

- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MS417: Targeting BRD4 and its Downstream Effects on the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS417 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a primary selectivity for Bromodomain-containing protein 4 (BRD4). By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound effectively disrupts the interaction between BRD4 and acetylated histones, as well as acetylated transcription factors. A key consequence of this inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses, cell survival, and proliferation. This guide provides a comprehensive overview of this compound, its target protein BRD4, the downstream effects on NF-κB signaling, and detailed experimental protocols for studying its mechanism of action.

This compound and its Target Protein: BRD4

This compound is a synthetic compound that has been identified as a highly potent inhibitor of the BET family of proteins. Its primary molecular target is BRD4, a transcriptional co-activator that plays a pivotal role in regulating the expression of a wide array of genes, including those involved in cell cycle progression and inflammation. BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.

Quantitative Data: this compound Potency and Binding Affinity

The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (BRD4-BD1) | 30 nM | Biochemical Assay | [1] |

| IC50 (BRD4-BD2) | 46 nM | Biochemical Assay | [1] |

| Kd (BRD4-BD1) | 36.1 nM | Biochemical Assay | [1] |

| Kd (BRD4-BD2) | 25.4 nM | Biochemical Assay | [1] |

| NF-κB Inhibition (HEK293T) | 1 µM (complete inactivation) | Cellular Reporter Assay | [2] |

| Anti-tumor Effect (Breast Cancer Xenograft) | 20 mg/kg | In vivo | [2] |

| Liver Metastasis Reduction (Colorectal Cancer Model) | 20 mg/kg | In vivo | [2] |

Downstream Effects: Inhibition of the NF-κB Signaling Pathway

A critical downstream consequence of BRD4 inhibition by this compound is the suppression of the NF-κB signaling pathway. NF-κB is a family of transcription factors that are central to the inflammatory response. In a canonical pathway, the p65 (RelA) subunit of NF-κB is acetylated, a modification that is essential for its full transcriptional activity. BRD4 has been shown to bind to acetylated RelA, thereby promoting the transcription of NF-κB target genes, which include a host of pro-inflammatory cytokines and chemokines.[3]

This compound disrupts this critical interaction by occupying the acetyl-lysine binding pockets of BRD4. This prevents the recruitment of BRD4 to NF-κB-regulated gene promoters, leading to a significant reduction in the transcription of pro-inflammatory genes.[1] This mechanism has been demonstrated to be effective in cellular models of inflammation and in a preclinical mouse model of HIV-associated nephropathy (HIVAN), where this compound ameliorated inflammation and kidney injury.[1]

Signaling Pathway Diagram

Caption: BRD4-NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on BRD4 and NF-κB signaling.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

-

HEK293T or THP-1 cells

-

NF-κB Luciferase Reporter Vector (containing NF-κB response elements driving firefly luciferase)

-

Renilla Luciferase control vector

-

Transfection reagent

-

TNF-α (stimulus)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include unstimulated and vehicle-treated controls.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC50 of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the occupancy of BRD4 at the promoters of NF-κB target genes.

Materials:

-

Cells of interest (e.g., renal tubular epithelial cells)

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonication or enzymatic digestion reagents

-

Anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for NF-κB target gene promoters (e.g., CCL2, IL-6) and a negative control region.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

qPCR Analysis: Quantify the amount of precipitated promoter DNA of NF-κB target genes by qPCR. Results are typically expressed as a percentage of input DNA.

Experimental Workflow Diagram

Caption: A logical workflow for investigating the effects of this compound.

Conclusion

This compound represents a powerful chemical probe and a potential therapeutic lead for diseases driven by excessive NF-κB-mediated inflammation. Its high potency and specific inhibition of BRD4 provide a precise tool for dissecting the role of BET proteins in transcriptional regulation. The detailed experimental protocols and understanding of its downstream effects on the NF-κB pathway outlined in this guide will aid researchers in further exploring the therapeutic potential of BRD4 inhibition and in the development of novel anti-inflammatory and anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for a Representative KRAS G12C PROTAC in Cell Culture Experiments

Disclaimer: Initial searches for "MS417" indicate that it is a selective BET-specific BRD4 inhibitor and not a KRAS G12C PROTAC.[1] The following application notes and protocols are provided for a representative KRAS G12C Proteolysis Targeting Chimera (PROTAC), aligning with the user's interest in this therapeutic modality for researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells. They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]

The KRAS oncogene, particularly with the G12C mutation, is a significant driver in several cancers, including non-small cell lung cancer and colorectal cancer.[3][4] Developing effective inhibitors for KRAS has been a long-standing challenge in oncology.[4][5] KRAS G12C PROTACs represent a promising therapeutic strategy by not just inhibiting the protein's function but by inducing its degradation, which can offer a more sustained and potent anti-cancer effect.[6]

Mechanism of Action

A KRAS G12C PROTAC operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the KRAS G12C mutant protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This forms a ternary complex, bringing the E3 ligase in close proximity to KRAS G12C. The E3 ligase then facilitates the transfer of ubiquitin molecules to the KRAS G12C protein. The polyubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome.

Data Presentation

The efficacy of a KRAS G12C PROTAC is typically assessed by its half-maximal inhibitory concentration (IC50) for cell viability and its half-maximal degradation concentration (DC50) with the maximal level of degradation (Dmax) for the target protein.[7][8] Below is a table of representative data for a hypothetical KRAS G12C PROTAC in various cancer cell lines harboring the KRAS G12C mutation.

| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Dmax (%) |

| MIA PaCa-2 | Pancreatic Cancer | 150 | 50 | >90 |

| H358 | Non-Small Cell Lung Cancer | 200 | 75 | >85 |

| HCT116 | Colorectal Cancer | 350 | 100 | >90 |

| SW1573 | Non-Small Cell Lung Cancer | 250 | 80 | >88 |

Experimental Protocols

1. Cell Line Selection and Culture

-

Cell Lines: Select cancer cell lines with the KRAS G12C mutation (e.g., MIA PaCa-2, H358, HCT116). It is also advisable to include a KRAS wild-type cell line as a negative control to assess selectivity.

-

Media Preparation: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9][10]

-

Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

-

Subculturing: Passage cells before they reach confluency to maintain exponential growth.

2. Western Blotting for KRAS G12C Degradation

This protocol is to determine the DC50 and Dmax of the PROTAC.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: The following day, treat the cells with a serial dilution of the KRAS G12C PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, or 24 hours).[9]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KRAS G12C overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the KRAS G12C band intensity to the loading control. The DC50 and Dmax values can be calculated by fitting the data to a dose-response curve.[11]

3. Cell Viability Assay

This protocol is to determine the IC50 of the PROTAC.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.[12]

-

PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the KRAS G12C PROTAC for 72 hours.[12]

-

MTT Assay:

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software.[13]

Experimental Workflow

KRAS G12C Downstream Signaling Pathway

KRAS, when in its active GTP-bound state, activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and growth.[5] A KRAS G12C PROTAC, by inducing the degradation of the KRAS G12C protein, effectively shuts down these oncogenic signaling cascades.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 4. Targeting Krasg12c -mutant cancer with a mutation-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and mechanism of KRAS G12C PROTAC in inhibiting the proliferation of pancreatic cancer cells | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Cell Proliferation Assay for MS417

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro efficacy of the hypothetical compound MS417 on cell proliferation using a common colorimetric assay, such as those employing tetrazolium salts like MTT or water-soluble tetrazolium salts like WST-8 (used in CCK-8 kits). The protocol is intended to be a template and may require optimization based on the specific cell line and the characteristics of this compound.

Data Presentation

The anti-proliferative effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The results of a dose-response experiment with this compound can be summarized in the following table.

| Cell Line | This compound Concentration (µM) | Mean Absorbance (OD 450 nm) | Standard Deviation | % Inhibition |

| Vehicle Control | 0 | 1.20 | 0.08 | 0 |

| This compound | 0.1 | 1.15 | 0.07 | 4.17 |

| 1 | 0.95 | 0.06 | 20.83 | |

| 10 | 0.62 | 0.05 | 48.33 | |

| 50 | 0.35 | 0.04 | 70.83 | |

| 100 | 0.20 | 0.03 | 83.33 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Materials and Reagents

-

Target cell line (e.g., a cancer cell line of interest)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well clear flat-bottom cell culture plates

-

Cell proliferation assay reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8)[1]

-

CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Hemocytometer or automated cell counter

Cell Seeding

-

Culture the selected cell line in a T-75 flask until it reaches approximately 80-90% confluency.

-

Wash the cells with sterile PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[1]

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.

This compound Treatment

-

Prepare a series of dilutions of this compound in complete culture medium from your stock solution. It is advisable to perform a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.

-

Include a vehicle control (medium containing the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a blank control (medium only, no cells).

-

After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Return the plate to the CO2 incubator and incubate for the desired treatment period (e.g., 48 or 72 hours).[1]

Cell Proliferation Assessment (CCK-8 Assay)

-

Following the treatment period, add 10 µL of the CCK-8 reagent to each well.[1]

-

Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will depend on the cell type and density and should be optimized to achieve a sufficient color change in the control wells without saturation.

-

Measure the absorbance at 450 nm using a microplate reader.[1]

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell proliferation inhibition for each this compound concentration using the following formula:

% Inhibition = [1 - (Absorbance of treated wells / Absorbance of vehicle control wells)] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the this compound in vitro cell proliferation assay.

Hypothetical Signaling Pathway for an Anti-Proliferative Compound

The following diagram illustrates a generalized signaling pathway that is often targeted by anti-proliferative compounds. Since the specific target of this compound is unknown, this diagram serves as a representative example of how such a compound might interfere with cell growth signals.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Application Notes and Protocols for Apoptosis Induction in Tumor Cells by Novel Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "MS417" did not yield any publicly available information regarding its use in inducing apoptosis in tumor cells. The following application notes and protocols are therefore based on general principles and commonly used methodologies for characterizing novel apoptosis-inducing agents in cancer research. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of many successful cancer therapies. Tumor cells often evade natural apoptotic signals, leading to uncontrolled proliferation. The development of novel small molecules that can specifically trigger apoptosis in cancer cells is a major focus of oncological research. These application notes provide a general framework for the initial characterization of a novel apoptosis-inducing agent, referred to herein as "Compound X," in tumor cell lines.

The described protocols will enable researchers to:

-

Determine the cytotoxic and anti-proliferative activity of Compound X.

-

Confirm the induction of apoptosis as the primary mode of cell death.

-

Elucidate the key signaling pathways involved in Compound X-mediated apoptosis.

Data Presentation

Effective data presentation is crucial for the clear communication of scientific findings. All quantitative data from the following experiments should be summarized in structured tables for easy comparison and interpretation.

Table 1: Anti-Proliferative Activity of Compound X on Various Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | |||